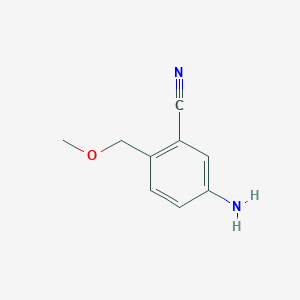

5-Amino-2-(methoxymethyl)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-(methoxymethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-12-6-7-2-3-9(11)4-8(7)5-10/h2-4H,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAAFQCUDSDNYQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=C(C=C1)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1822766-60-8 | |

| Record name | 5-amino-2-(methoxymethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Amino 2 Methoxymethyl Benzonitrile and Its Analogues

Precursor-Based Synthetic Routes to Substituted Benzonitriles

These routes rely on the stepwise modification of readily available benzene (B151609) derivatives, where each reaction sets the stage for the next transformation. The order of these steps is often critical to the success of the synthesis due to the directing effects of the substituents.

Aromatic Nitration and Subsequent Reduction to Introduce the Amino Group

A primary method for introducing an amino group onto an aromatic ring is through the nitration of the ring followed by the reduction of the resulting nitro group.

Aromatic Nitration: This is a classic electrophilic aromatic substitution reaction. Typically, a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is used to generate the highly electrophilic nitronium ion (NO₂⁺). khanacademy.orgyoutube.com The nitronium ion is then attacked by the electron-rich aromatic ring. youtube.com For a precursor such as 2-(methoxymethyl)benzonitrile, the methoxymethyl group is an ortho-, para-director, while the cyano group is a meta-director. The interplay of these effects would direct the incoming nitro group, with the position para to the activating methoxymethyl group (C5) being a likely site of substitution. Various nitrating agents and conditions have been developed to control selectivity and improve safety. dntb.gov.uaresearchgate.netnih.gov

Reduction of the Nitro Group: Once the nitro group is installed, it can be reduced to a primary amine (NH₂) using several methods. khanacademy.org This transformation is a cornerstone of synthetic organic chemistry, often used in the production of anilines. youtube.com Common reduction strategies include:

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. This is often a clean and high-yielding method. youtube.com

Metal-Acid Systems: A classic approach involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). khanacademy.org

The choice of reducing agent can be critical to avoid the reduction of other sensitive functional groups present in the molecule, such as the nitrile.

| Reagent System | Typical Conditions | Notes |

|---|---|---|

| H₂, Pd/C | Ethanol or Methanol (B129727), Room Temperature | Highly efficient and clean; potential for over-reduction of other groups. |

| Fe, HCl or Acetic Acid | Heating in an aqueous or alcoholic solvent | Cost-effective and widely used in industrial processes. youtube.com |

| SnCl₂, HCl | Ethanol, Reflux | Effective but can generate tin-based waste products. |

| NaBH₄, Pd/C | Methanol/Dichloromethane | Used for the reduction of diamines from dinitro precursors. researchgate.net |

Introduction of the Methoxymethyl Moiety via Etherification or Alkylation Reactions

The methoxymethyl (CH₃OCH₂-) group can be introduced through several etherification or alkylation strategies, often by modifying a precursor containing a hydroxyl or halomethyl group.

From a Phenolic Precursor: If the synthesis starts from a phenol, such as 5-amino-2-hydroxybenzonitrile, the hydroxyl group can be converted to a methoxymethyl ether. This is commonly achieved using chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.orgadichemistry.com While often used as a protecting group, this reaction forms the required C-O-CH₂-O-C linkage. tandfonline.com

From a Benzyl (B1604629) Halide Precursor: An alternative route involves the reaction of a benzyl halide, such as 5-amino-2-(chloromethyl)benzonitrile, with sodium methoxide (B1231860) (NaOCH₃). This nucleophilic substitution reaction (a variation of the Williamson ether synthesis) forms the methoxymethyl group.

From a Benzaldehyde Precursor: A precursor like 2,4-dihydroxybenzaldehyde (B120756) can be converted into its dimethoxy derivative, which can then be transformed into the corresponding benzonitrile (B105546). google.com This highlights a strategy where the ether groups are established early in the synthetic sequence.

Regioselective Functionalization of Benzonitrile Core Precursors

Achieving the correct 1,2,5-substitution pattern on the benzene ring requires a deep understanding of regioselectivity, which is governed by the electronic properties of the substituents already present on the ring. researchgate.net

The synthetic sequence is paramount. For instance, starting with 2-hydroxybenzonitrile, electrophilic nitration would be directed by the powerful ortho-, para-directing hydroxyl group. Nitration would likely occur at the C5 position (para to the hydroxyl group), yielding 2-hydroxy-5-nitrobenzonitrile. From this intermediate, the hydroxyl group could be converted to the methoxymethyl ether, followed by reduction of the nitro group to the amine to yield the final product.

Alternatively, nucleophilic aromatic substitution (SₙAr) can be employed. researchgate.net For example, a precursor like 1,2-difluoro-4-nitrobenzene could undergo selective nucleophilic substitution. Reaction with sodium methoxide might replace the fluorine at C2 (activated by the nitro group), followed by reduction of the nitro group, and finally, conversion of the remaining fluorine to a cyano group via transition-metal catalysis.

Advanced Catalytic Approaches in the Synthesis of 5-Amino-2-(methoxymethyl)benzonitrile

Transition-Metal Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Transition-metal catalysis is instrumental in forming key bonds within substituted benzonitriles.

C-CN Bond Formation (Cyanation): The palladium-catalyzed cyanation of aryl halides or triflates is a powerful method for introducing the nitrile group. researchgate.net For example, a precursor like 4-bromo-2-(methoxymethyl)aniline could be reacted with a cyanide source, such as zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to form the target molecule. This approach avoids the harsh dehydrating conditions sometimes required when starting from an amide. chemicalbook.com

C-N Bond Formation (Amination): The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. cardiff.ac.uk A potential route to this compound could involve the palladium-catalyzed amination of 5-bromo-2-(methoxymethyl)benzonitrile (B2462098) with an ammonia (B1221849) surrogate.

Other Catalytic Reactions: Various other transition-metal-catalyzed reactions can be envisioned. For instance, Suzuki coupling could be used to build a complex carbon skeleton before the introduction of the nitrile and amine functionalities. researchgate.net

| Reaction Type | Catalyst System (Example) | Bond Formed | Notes |

|---|---|---|---|

| Palladium-Catalyzed Cyanation | Pd(0) catalyst, Zn(CN)₂ | Aryl-CN | Effective for converting aryl bromides or iodides to nitriles. researchgate.net |

| Buchwald-Hartwig Amination | Pd(II) or Pd(0) catalyst, ligand (e.g., BINAP) | Aryl-NH₂ | Forms the amino group from an aryl halide precursor. cardiff.ac.uk |

| Suzuki Coupling | Pd(0) catalyst, boronic acid/ester | Aryl-Aryl or Aryl-Alkyl | Used to build the carbon framework prior to functionalization. researchgate.net |

| Ammoxidation | Mixed transition metal oxides | Aryl-CN | Industrial gas-phase process converting alkylbenzenes directly to benzonitriles. medcraveonline.com |

Chemo- and Regioselective Hydrogenation Strategies for Amine Synthesis

As mentioned in section 2.1.1, the reduction of a nitro group is a key step. When performed using catalytic hydrogenation, the choice of catalyst and conditions is crucial to ensure chemoselectivity—the selective reaction of one functional group in the presence of others.

In a molecule like 5-nitro-2-(methoxymethyl)benzonitrile, the goal is to reduce the nitro group without affecting the nitrile (which can be reduced to a benzylamine) or the ether linkage (which can be cleaved under harsh conditions).

Selective Catalysts: Platinum-based catalysts (e.g., Pt/C) can be highly effective for the selective hydrogenation of aromatic nitro groups. researchgate.net Nickel-based catalysts, such as nickel carbide (Ni₃C), have also shown high chemoselectivity, preserving halogen substituents that might be cleaved by standard nickel nanoparticle catalysts. osaka-u.ac.jp Cobalt nanoparticles have demonstrated high activity and selectivity for nitrile hydrogenation, suggesting their potential for tailored reductions in complex molecules. acs.org

Reaction Conditions: Mild conditions (lower pressure and temperature) are generally preferred to enhance selectivity. researchgate.net The choice of solvent and the addition of acidic or basic additives can also significantly influence the reaction's outcome, often by suppressing the formation of secondary amine byproducts during nitrile reduction. researchgate.net For the reduction of a nitro group, conditions are typically chosen to favor this transformation over competing reactions. For example, transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate (B1220265) with a Pd/C catalyst is a mild method often used for selective nitro group reduction.

Organocatalytic Methods for Asymmetric Synthesis of Chiral Derivatives

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, offering a valuable alternative to metal-based catalysts. google.com For the synthesis of chiral derivatives of aminobenzonitriles, organocatalytic approaches to the Strecker reaction are particularly relevant. mdpi.com This reaction, a three-component condensation of a carbonyl compound, an amine, and a cyanide source, provides access to α-aminonitriles, which are precursors to α-amino acids. mdpi.comnih.gov

While the direct asymmetric synthesis of chiral derivatives of this compound using organocatalysis is not extensively documented in dedicated studies of this specific molecule, the principles can be applied to the synthesis of its chiral analogues. For instance, an organocatalyst can be employed to control the stereoselective addition of a cyanide equivalent to an imine, leading to the formation of a chiral center.

Recent advancements have highlighted the use of various organocatalysts for asymmetric Strecker-type reactions, including those based on BINOL, chiral amides, and quinine (B1679958) thiourea (B124793). mdpi.com For example, a recyclable chiral amide-based organocatalyst has been reported to yield α-aminonitriles with excellent enantiomeric excess (ee) of up to 99%. mdpi.com The catalyst's reusability for several cycles without significant loss of activity makes it a practical option for sustainable synthesis. mdpi.com

The proposed mechanism for such reactions often involves the activation of the imine by the organocatalyst through hydrogen bonding, which facilitates the enantioselective attack of the cyanide nucleophile. mdpi.com A study by Deng Li's group introduced a novel approach for the catalytic asymmetric synthesis of chiral α,α-dialkyl aminonitriles, which are challenging to access through the conventional Strecker reaction. westlake.edu.cn This method could be adapted for creating complex chiral aminobenzonitrile derivatives. westlake.edu.cn

Table 1: Examples of Organocatalysts in Asymmetric Synthesis of Aminonitriles

| Catalyst Type | Substrate Scope | Enantiomeric Excess (ee) | Key Features |

|---|---|---|---|

| Chiral Amide | Aldimines, Ketimines | Up to 99% | Recyclable, high yields |

| Quinine Thiourea on SBA-15 | Isatin N-protected ketimines | Up to 93% | Heterogeneous, recyclable |

Multicomponent Reactions and Cascade Processes for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the starting materials. nih.gov This approach aligns with the principles of atom and step economy, reducing waste and simplifying synthetic procedures. beilstein-journals.org

The Strecker reaction is a classic example of an MCR used for the synthesis of α-aminonitriles. mdpi.comnih.gov This reaction can be applied to the synthesis of aminobenzonitrile derivatives. The general mechanism involves the formation of an imine from an aldehyde or ketone and an amine, followed by the nucleophilic addition of cyanide. nih.gov While specific applications of MCRs for the direct synthesis of this compound are not detailed, the versatility of MCRs allows for the synthesis of a wide range of substituted benzonitriles.

For instance, a one-pot multicomponent synthesis of N-substituted 3-cyanopyrroles has been developed from the reaction of α-hydroxyketones, oxoacetonitriles, and primary amines. nih.gov Such strategies, which create complex heterocyclic structures in a single step, showcase the potential of MCRs in generating diverse analogues of aminobenzonitriles.

Cascade processes, which involve a series of intramolecular reactions, can also enhance synthetic efficiency. A base-promoted reaction of ynones with 2-aminobenzonitriles has been developed to produce polysubstituted 4-aminoquinolines through a sequential aza-Michael addition and intramolecular annulation. This transition-metal-free method demonstrates high atom economy and a broad substrate scope.

Green Chemistry Principles in the Preparation of Benzonitrile Scaffolds

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles are increasingly being applied to the synthesis of benzonitriles to create more sustainable and environmentally friendly methods.

One of the key principles of green chemistry is the use of safer solvents or the elimination of solvents altogether. acs.org Solvent-free synthesis offers several advantages, including reduced waste, lower costs, and often, accelerated reaction rates.

A rapid, one-step, and environmentally friendly procedure for the synthesis of α-aminonitriles from aldehydes using trimethylsilyl (B98337) cyanide has been developed in the absence of a solvent. organic-chemistry.org This method provides almost quantitative yields of the corresponding α-aminonitriles and is particularly effective for aldehydes and cyclic ketones. organic-chemistry.org

In cases where a solvent is necessary, the use of environmentally benign options is preferred. A novel green synthetic route for benzonitrile has been developed using an ionic liquid that serves multiple roles as a co-solvent, catalyst, and phase separation agent. rsc.orgrsc.orgresearchgate.netsemanticscholar.org This approach avoids the use of metal salt catalysts and corrosive hydrochloric acid, simplifying the separation process and allowing for the easy recovery and recycling of the ionic liquid. rsc.orgrsc.orgresearchgate.netsemanticscholar.org

Table 2: Green Solvents and Conditions in Benzonitrile Synthesis

| Method | Solvent System | Key Advantages |

|---|---|---|

| Solvent-Free Strecker Synthesis | None | Reduced waste, high efficiency, fast reaction times |

The ability to recycle and reuse catalysts is a cornerstone of green chemistry, as it reduces waste and lowers production costs. acs.org In the context of benzonitrile synthesis, several strategies for catalyst recycling have been developed.

As mentioned, the ionic liquid used in the green synthesis of benzonitrile can be easily recovered through phase separation and reused in subsequent reactions without a significant loss of activity. rsc.orgrsc.orgresearchgate.netsemanticscholar.org This system provides a practical example of a recyclable catalytic system for the synthesis of the benzonitrile scaffold.

Furthermore, heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer straightforward separation and recycling. A quinine thiourea organocatalyst anchored on a mesoporous material (SBA-15) has been used for the enantioselective Strecker reaction. mdpi.com This solid-supported catalyst can be recovered and reused for multiple cycles while maintaining high enantioselectivity. mdpi.com Similarly, magnetic nanoparticles have been used as a support for catalysts in the synthesis of α-aminonitriles, allowing for easy separation of the catalyst from the reaction mixture using an external magnet. mdpi.com

These examples of recyclable catalytic systems, while not specific to this compound, provide a clear pathway for developing more sustainable synthetic routes for this compound and its analogues.

Chemical Reactivity and Functional Group Transformations of this compound

The synthetic versatility of this compound stems from the presence of three distinct reactive sites: the aromatic amino group, the nitrile group, and the benzene ring itself. This structure allows for a variety of chemical transformations, enabling its use as a key intermediate in the synthesis of more complex molecules. The primary functional groups of interest for synthetic modifications are the aromatic amine and the nitrile, which can be independently or sequentially reacted to build molecular complexity.

Advanced Spectroscopic and Chromatographic Characterization of 5 Amino 2 Methoxymethyl Benzonitrile and Its Synthetic Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 5-Amino-2-(methoxymethyl)benzonitrile in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are critical for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

Based on the structure of this compound, the following ¹H and ¹³C NMR chemical shifts can be predicted. These predictions are informed by the known spectral data of related substituted benzonitriles.

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H3 | ~7.2-7.4 | d | ~8.0 |

| H4 | ~6.6-6.8 | dd | ~8.0, ~2.0 |

| H6 | ~6.5-6.7 | d | ~2.0 |

| -NH₂ | ~3.5-4.5 | s (broad) | - |

| -CH₂- | ~4.4-4.6 | s | - |

| -OCH₃ | ~3.3-3.5 | s | - |

Predicted ¹³C NMR Spectral Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-CN) | ~105-115 |

| C2 (C-CH₂OCH₃) | ~140-150 |

| C3 (C-H) | ~130-135 |

| C4 (C-H) | ~115-120 |

| C5 (C-NH₂) | ~145-155 |

| C6 (C-H) | ~110-115 |

| -CN | ~118-122 |

| -CH₂- | ~70-75 |

| -OCH₃ | ~55-60 |

To move beyond simple signal assignment and confirm the intricate bonding network, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, a cross-peak between the signals for H3 and H4 would be expected, confirming their ortho relationship on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C3, C4, and C6 by correlating them with their attached protons (H3, H4, and H6, respectively). Similarly, the signals for the methoxymethyl group (-CH₂- and -OCH₃) would be confirmed.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is particularly powerful for identifying quaternary carbons and piecing together the molecular fragments. Key expected correlations would include:

The protons of the -CH₂- group showing correlations to C1, C2, and C3.

The H6 proton showing correlations to C1, C2, and C5.

The H4 proton showing correlations to C2, C5, and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. For this molecule, a NOESY spectrum could show a correlation between the -CH₂- protons and the H3 proton, confirming their spatial proximity.

Should this compound exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be a valuable tool for their characterization. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of atoms in the solid state. Differences in the crystal packing and molecular conformation between polymorphs would lead to distinct chemical shifts and cross-polarization dynamics in their ¹³C and ¹⁵N ssNMR spectra.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, the molecular formula can be unequivocally determined.

For C₉H₁₀N₂O, the expected exact masses for the protonated molecule [M+H]⁺ and the molecular ion [M]⁺ are:

| Ion | Predicted Exact Mass (m/z) |

| [M+H]⁺ | 163.0866 |

| [M]⁺ | 162.0793 |

Analysis of the fragmentation pattern in the tandem mass spectrum (MS/MS) provides further structural confirmation. Common fragmentation pathways for related aromatic compounds suggest the following potential fragment ions:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion at m/z ~131.

Loss of the methoxymethyl group (-CH₂OCH₃): This would lead to a significant peak at m/z ~117.

Cleavage of the C-C bond between the ring and the nitrile group: While less common, this could also contribute to the fragmentation pattern.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy provides a molecular fingerprint based on the vibrations of functional groups. FTIR and Raman spectroscopy are complementary techniques that are highly sensitive to the specific bonds within a molecule. Based on data from analogous aminobenzonitrile derivatives, the following characteristic vibrational frequencies are expected for this compound. nih.gov

Predicted Vibrational Frequencies:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amino) | Symmetric & Asymmetric Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C≡N (Nitrile) | Stretching | 2220-2240 |

| C=C (Aromatic) | Ring Stretching | 1500-1600 |

| N-H (Amino) | Scissoring | 1590-1650 |

| C-O (Ether) | Stretching | 1050-1150 |

| C-N (Amino) | Stretching | 1250-1350 |

The nitrile stretch is a particularly strong and sharp absorption in both FTIR and Raman spectra, making it a key diagnostic peak. The amino group will show characteristic stretching and bending vibrations.

X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. For this compound, this technique would yield precise bond lengths, bond angles, and torsion angles.

Based on studies of similar aminobenzonitrile compounds, it is anticipated that the benzonitrile (B105546) ring will be largely planar. researchgate.netnih.gov The methoxymethyl group will introduce a degree of conformational flexibility. A key feature of the crystal packing would likely be intermolecular hydrogen bonding involving the amino group and the nitrogen atom of the nitrile group, which is a common motif in the crystal structures of aminobenzonitriles. goettingen-research-online.degoettingen-research-online.deresearchgate.net

Advanced Chromatographic Methods for Purity Assessment and Isolation

To ensure the purity of this compound and to isolate it from reaction mixtures and synthetic intermediates, advanced chromatographic techniques are employed.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for purity analysis of moderately polar organic compounds. A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation of the target compound from its impurities. sielc.comhelixchrom.com The method's parameters, such as the gradient elution profile and the detection wavelength (typically in the UV region where the aromatic ring absorbs), would be optimized for the best resolution and sensitivity.

Ultra-High-Performance Liquid Chromatography (UHPLC): For faster analysis and higher resolution, UHPLC, which uses columns with smaller particle sizes, can be employed. This is particularly useful for resolving closely related impurities.

Preparative HPLC: For the isolation of highly pure samples of this compound, preparative HPLC can be used. This technique utilizes larger columns and higher flow rates to separate larger quantities of material.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can also be used for purity assessment.

By integrating the data from these complementary analytical techniques, a complete and unambiguous characterization of this compound can be achieved, ensuring its structural integrity and purity for any subsequent applications.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it ideally suited for the quantitative and qualitative analysis of this compound and its synthetic intermediates. Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for such aromatic compounds.

Method Development for Purity and Impurity Profiling:

A typical RP-HPLC method for the analysis of this compound would utilize a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The inclusion of a buffer is important to control the ionization state of the amino group, thereby ensuring reproducible retention times and symmetrical peak shapes.

For instance, a gradient elution method can be developed to separate the target compound from its potential impurities and synthetic intermediates. The method would start with a higher proportion of the aqueous phase to retain polar impurities, followed by a gradual increase in the organic modifier concentration to elute the more non-polar compounds, including this compound.

Illustrative HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would be suitable for monitoring the conversion of intermediates like 2-(methoxymethyl)-5-nitrobenzonitrile to this compound, as the significant change in polarity between the nitro and amino groups would result in well-separated peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the polar nature and relatively low volatility of this compound and its amino-containing intermediates, derivatization is typically required prior to GC-MS analysis.

Derivatization:

The primary purpose of derivatization is to increase the volatility and thermal stability of the analyte by converting polar functional groups, such as the primary amine in this case, into less polar moieties. Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the amino group into a trimethylsilyl (B98337) (TMS) derivative.

The derivatization reaction is typically carried out by heating the sample with the silylation reagent in an appropriate solvent. The resulting TMS derivative is significantly more volatile and exhibits improved chromatographic behavior on non-polar GC columns.

Illustrative GC-MS Method Parameters:

| Parameter | Value |

| Derivatization Reagent | BSTFA with 1% TMCS |

| Reaction Conditions | 70 °C for 30 minutes |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Oven Temperature Program | Initial 100 °C, hold for 2 min; ramp to 280 °C at 15 °C/min; hold for 5 min |

| Injector Temperature | 250 °C |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

The mass spectrum of the derivatized this compound would exhibit a characteristic molecular ion peak and fragmentation pattern, allowing for its unambiguous identification. This technique is particularly useful for identifying trace-level impurities that may be volatile after derivatization.

Chiral Chromatography for Enantiomeric Purity Determination

In cases where a chiral center is present in the molecule or its synthetic intermediates, the determination of enantiomeric purity is a critical aspect of characterization. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers.

Chiral Stationary Phases:

For the separation of chiral amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often highly effective. Columns like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) are commonly employed.

The choice of the mobile phase is crucial for achieving enantioseparation. In normal-phase mode, mixtures of alkanes (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) are typically used. The alcohol acts as a polar modifier, and its concentration can be adjusted to optimize the retention and resolution of the enantiomers.

Illustrative Chiral HPLC Method Parameters:

| Parameter | Value |

| Column | Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would be applicable if, for example, a synthetic intermediate possessed a chiral center that is later removed, or if the final compound itself is chiral. The integration of the peak areas for the two enantiomers allows for the accurate determination of the enantiomeric excess (e.e.).

Computational and Theoretical Investigations of 5 Amino 2 Methoxymethyl Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of electronic structure, molecular geometry, and reactivity.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is a widely used tool for predicting the optimized geometry and various molecular properties. For 5-Amino-2-(methoxymethyl)benzonitrile, DFT calculations, often employing a basis set such as B3LYP/6-31G(d), can predict bond lengths, bond angles, and dihedral angles. nih.gov These calculations help in understanding the steric and electronic effects of the amino, methoxymethyl, and nitrile substituents on the benzene (B151609) ring.

The optimized geometry provides a stable conformation of the molecule, which is the foundation for further computational analysis. Reactivity descriptors, such as the electrostatic potential (ESP) map, can also be derived from DFT calculations. nih.gov The ESP map visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen of the nitrile group and the oxygen of the methoxymethyl group are expected to be regions of negative potential, while the hydrogen atoms of the amino group would exhibit positive potential.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations

| Property | Predicted Value |

|---|---|

| Dipole Moment | ~3.5 D |

| Total Energy | -514. Hartrees |

Note: The data in this table is representative and based on typical values for similar aromatic compounds.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cnnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). pku.edu.cn The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. numberanalytics.com

For this compound, the HOMO is expected to be localized primarily on the electron-donating amino group and the benzene ring, while the LUMO is likely centered on the electron-withdrawing nitrile group and the aromatic ring. nih.gov This distribution influences the molecule's behavior in chemical reactions, particularly in cycloadditions and electrophilic/nucleophilic substitutions.

Table 2: Representative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

Note: The data in this table is illustrative and based on computational studies of analogous aromatic amines and benzonitriles.

Conformational Analysis and Energy Landscapes of this compound

Computational methods can be used to map the potential energy surface as a function of the relevant dihedral angles. This allows for the identification of the most stable conformers (energy minima) and the energy barriers to rotation (transition states). In substituted anisoles, which are structurally similar to the methoxymethyl portion of the target molecule, planar conformations are often preferred, but steric hindrance from adjacent substituents can favor twisted or perpendicular arrangements. rsc.orgacs.org For this compound, the interaction between the methoxymethyl group and the adjacent nitrile group will be a key determinant of the preferred conformation.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org This is a critical tool in drug discovery for predicting how a potential drug molecule (ligand) might bind to a biological target, such as a protein or enzyme. nih.gov The benzonitrile (B105546) moiety is present in a number of approved drugs, suggesting that the this compound scaffold could be of interest in medicinal chemistry.

A molecular docking study would involve placing this compound into the active site of a target protein and calculating the binding affinity. The results would indicate the most likely binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For instance, the amino group could act as a hydrogen bond donor, while the nitrile nitrogen and methoxy (B1213986) oxygen could act as hydrogen bond acceptors.

Molecular dynamics simulations can further refine the results of docking by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the binding and the flexibility of the interacting molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Correlations of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com QSAR models are mathematical equations that correlate molecular descriptors (numerical representations of molecular properties) with a specific activity. mdpi.com

For a series of derivatives of this compound, a QSAR study could be conducted to understand how modifications to the core structure affect a particular biological activity, such as enzyme inhibition. nih.gov Molecular descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Virtual Screening Methodologies Utilizing the Benzonitrile Scaffold

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. benthamscience.com The benzonitrile scaffold of this compound can be used as a starting point for a virtual screening campaign.

There are two main approaches to virtual screening: ligand-based and structure-based. nih.gov In ligand-based virtual screening, a known active molecule is used as a template to search for other molecules with similar properties. In structure-based virtual screening, the three-dimensional structure of the target protein is used to dock a library of compounds, and they are ranked based on their predicted binding affinity. researchgate.net Given the prevalence of the benzonitrile motif in bioactive molecules, a virtual screening campaign using this scaffold could lead to the discovery of novel hits for a variety of biological targets.

Applications of 5 Amino 2 Methoxymethyl Benzonitrile As a Versatile Research Scaffold

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The unique substitution pattern of 5-Amino-2-(methoxymethyl)benzonitrile makes it a potentially valuable intermediate in the synthesis of more complex molecular architectures. The amino group can be readily diazotized and converted into a wide range of other functional groups, or it can participate in coupling reactions to build larger molecular frameworks. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions. The methoxymethyl group can act as a directing group in electrophilic aromatic substitution reactions or be cleaved to reveal a phenol, adding another point of modification.

Scaffold for the Development of Novel Heterocyclic Systems

The presence of both an amino and a nitrile group on the same aromatic ring makes this compound a prime candidate for the synthesis of various heterocyclic systems. Through reactions with appropriate bifunctional reagents, these groups can be cyclized to form fused ring systems, which are common motifs in pharmaceuticals and other bioactive compounds. For instance, condensation reactions with ketones, esters, or other carbonyl compounds could lead to the formation of quinolines, quinazolines, or other nitrogen-containing heterocycles.

Utilization in Chemical Probe and Library Synthesis for Biological Research

In the field of chemical biology, small molecules are often used as probes to study biological processes. The structural features of this compound could allow for its incorporation into chemical probes or its use as a scaffold for the generation of compound libraries for high-throughput screening. The amino group provides a convenient point for the attachment of reporter tags, such as fluorescent dyes or affinity labels, while the rest of the molecule can be systematically modified to explore interactions with biological targets. Combinatorial chemistry approaches could be employed to rapidly generate a diverse set of derivatives from this starting material. ijpsr.comniscpr.res.inopenaccessjournals.com

Strategic Building Block in the Research and Development of Potential Bioactive Compounds

The development of new therapeutic agents often relies on the synthesis and evaluation of novel molecular scaffolds. This compound possesses structural elements that are found in many known bioactive compounds, making it an attractive starting point for drug discovery programs.

Exploration of Structure-Activity Relationships (SAR) in Derivative Series

A key aspect of medicinal chemistry is the systematic modification of a lead compound to understand how changes in its structure affect its biological activity—a process known as establishing a structure-activity relationship (SAR). The multiple functional groups of this compound offer several handles for chemical modification. By synthesizing a series of derivatives with variations at the amino, nitrile, and methoxymethyl positions, researchers could systematically probe the structural requirements for a desired biological effect. For example, acylation or alkylation of the amino group, transformation of the nitrile group, and modification of the methoxymethyl ether would allow for a thorough exploration of the chemical space around this scaffold.

Design and Synthesis of Conformationally Restricted Analogues

The flexibility of a molecule can influence how it binds to a biological target. In some cases, restricting the conformation of a molecule can lead to increased potency and selectivity. While this compound itself is relatively planar, it could be used as a starting material to synthesize more rigid, conformationally restricted analogues. This could be achieved by incorporating the scaffold into larger, cyclic structures or by introducing bulky substituents that limit rotational freedom.

Applications in Material Science Research

At present, there is no specific evidence in the scientific literature pointing to the application of this compound in material science. However, the presence of aromatic and polar functional groups suggests that derivatives of this compound could potentially be explored for their properties in areas such as organic electronics or as components of polymers with specific functionalities. Further research would be required to investigate these possibilities.

Future Perspectives and Challenges in 5 Amino 2 Methoxymethyl Benzonitrile Research

Development of Novel and More Efficient Synthetic Pathways

The advancement of research and applications involving 5-Amino-2-(methoxymethyl)benzonitrile heavily relies on the development of innovative and more efficient methods for its synthesis. Traditional synthetic routes for aminobenzonitriles often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. Consequently, a key area of future research will be the exploration of greener, more atom-economical, and cost-effective synthetic strategies.

One promising avenue is the application of catalytic systems . The use of nanocatalysts, such as nano copper ferrite, has shown potential in the synthesis of α-aminonitriles under environmentally friendly conditions, utilizing water as a solvent at room temperature. researchgate.net The development of catalysts specifically tailored for the synthesis of substituted benzonitriles could significantly improve yields and reduce waste. Another area of focus is organocatalysis , which offers an alternative to metal-based catalysts, often providing milder reaction conditions and avoiding metal contamination in the final product. mdpi.com

Continuous flow chemistry presents a paradigm shift from traditional batch processing, offering enhanced safety, better process control, and scalability. uva.nlnih.gov Developing a continuous flow synthesis for this compound or its precursors could lead to a more efficient and reproducible manufacturing process. Furthermore, exploring novel synthetic disconnections and building blocks will be crucial. For instance, methods for the direct amination or methoxymethylation of benzonitrile (B105546) precursors could streamline the synthesis and reduce the number of steps.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Nanocatalysis | High activity and selectivity, recyclability, mild reaction conditions. researchgate.net | Catalyst stability, cost of noble metal catalysts, separation from product. |

| Organocatalysis | Avoids toxic metal catalysts, environmentally benign, mild conditions. mdpi.com | Catalyst loading, reaction times, substrate scope. |

| Flow Chemistry | Improved safety and control, scalability, higher yields. uva.nlnih.gov | Initial setup cost, potential for clogging, process optimization. |

| Biocatalysis | High selectivity, mild conditions, cyanide-free routes. uva.nl | Enzyme stability and availability, substrate specificity, cost of enzymes. |

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is dictated by the interplay of its three functional groups: the amino group, the methoxymethyl substituent, and the nitrile group. While the general reactivity of these individual functional groups is well-understood, their combined influence on the molecule's reactivity profile remains largely unexplored.

The amino group can act as a nucleophile and a directing group in electrophilic aromatic substitution. Its presence is expected to activate the aromatic ring, potentially leading to novel derivatization pathways. The nitrile group is a versatile functional handle that can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, and participation in cycloaddition reactions. nih.gov The methoxymethyl group, while seemingly simple, can influence the electronic properties of the aromatic ring and may participate in intramolecular reactions under specific conditions.

A significant area for future investigation is the use of this compound as a building block for the synthesis of heterocyclic compounds . Aminobenzonitriles are valuable precursors for the synthesis of various heterocycles, such as quinazolines and pyrimidines, which are prevalent in medicinal chemistry. researchgate.netwebsite-files.com Exploring the cycloaddition reactions of the nitrile group could also lead to the discovery of novel heterocyclic scaffolds.

Furthermore, the potential for metal-catalyzed cross-coupling reactions involving the amino group or the aromatic ring presents a rich area for exploration. These reactions could enable the facile introduction of a wide range of substituents, leading to the generation of diverse chemical libraries for screening purposes.

| Reaction Type | Potential Products | Research Focus |

| Heterocycle Synthesis | Quinolines, pyrimidines, triazines, etc. researchgate.netresearchgate.net | Development of one-pot multi-component reactions, exploring novel cyclization strategies. |

| Cycloaddition Reactions | Isoxazoles, thiadiazoles, etc. website-files.comrsc.org | Investigating the reactivity with various dipolarophiles, studying the regioselectivity of the reactions. |

| Metal-Catalyzed Cross-Coupling | Substituted benzonitriles with new C-C, C-N, or C-O bonds. | Exploring different catalytic systems, optimizing reaction conditions, expanding the substrate scope. |

| Functional Group Transformations | Carboxylic acids, primary amines, ketones. nih.gov | Developing selective and mild conditions for the transformation of the nitrile and amino groups. |

Integration into Advanced Drug Discovery Methodologies

The structural features of this compound make it an attractive scaffold for the design and synthesis of new therapeutic agents. The presence of multiple points for diversification allows for the systematic exploration of the chemical space around this core structure.

A key strategy in modern drug discovery is the concept of privileged scaffolds , which are molecular frameworks that are able to bind to multiple biological targets. nih.govmedcraveonline.com Investigating whether the this compound core can act as a privileged scaffold is a promising area of research. This would involve synthesizing libraries of derivatives and screening them against a wide range of biological targets.

The integration of this compound into high-throughput screening (HTS) campaigns is crucial for identifying novel biological activities. rsc.org HTS allows for the rapid testing of thousands of compounds, and the development of efficient synthetic routes to derivatives of this compound will be essential to support these efforts.

Furthermore, the principles of scaffold hopping can be applied to design new molecules that mimic the biological activity of known drugs but possess a novel chemical scaffold. acs.org this compound could serve as a starting point for such endeavors, aiming to improve the pharmacological properties of existing therapeutics.

Sustainable and Scalable Production Methodologies

For this compound to be utilized in large-scale applications, the development of sustainable and scalable production methodologies is paramount. This involves considering the entire life cycle of the production process, from the sourcing of raw materials to the disposal of waste.

Green chemistry principles should guide the development of new synthetic routes. This includes the use of renewable feedstocks, the reduction of energy consumption, and the minimization of waste generation. nih.gov Biocatalytic methods, which utilize enzymes to carry out chemical transformations, are particularly promising in this regard as they often operate under mild conditions and in aqueous environments. uva.nlnih.gov

Process intensification is another key aspect of sustainable production. ccdcindia.com This involves the use of technologies such as continuous flow reactors and microreactors to improve the efficiency and safety of chemical processes. For the production of benzonitriles, industrial processes like ammoxidation in fluidized-bed reactors are already in use and could potentially be adapted for substituted derivatives. google.comgoogle.com

A comprehensive life cycle assessment (LCA) of any proposed production process will be necessary to quantify its environmental impact. website-files.com An LCA considers factors such as the carbon footprint, water usage, and toxicity of the chemicals involved. This will allow for a more informed decision-making process when selecting the most sustainable production route.

| Sustainability Aspect | Key Considerations | Future Research Direction |

| Raw Materials | Use of renewable feedstocks, minimizing the use of hazardous reagents. | Exploration of bio-based starting materials for the synthesis of the benzonitrile core. |

| Energy Consumption | Lowering reaction temperatures and pressures, utilizing energy-efficient technologies. | Development of catalytic systems that operate under milder conditions. |

| Waste Generation | Maximizing atom economy, developing recyclable catalysts, minimizing solvent use. | Design of one-pot reactions and tandem processes to reduce intermediate purification steps. |

| Process Safety | Use of less hazardous solvents and reagents, implementation of safer process technologies. | Application of continuous flow chemistry to minimize the handling of hazardous intermediates. |

Computational Design of Next-Generation this compound Derivatives

Computational chemistry and molecular modeling are powerful tools that can accelerate the design and discovery of new molecules with desired properties. In the context of this compound, computational methods can be used to predict the properties of its derivatives and to guide synthetic efforts.

Quantum chemical calculations , such as Density Functional Theory (DFT), can be employed to study the electronic structure and reactivity of the molecule. This can provide insights into its reaction mechanisms and help in the design of new reactions.

Molecular docking simulations can be used to predict how derivatives of this compound might bind to biological targets. This can aid in the identification of promising candidates for drug development and can help to rationalize structure-activity relationships.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of derivatives with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic targets.

By integrating these computational approaches with experimental work, the process of discovering and optimizing next-generation this compound derivatives can be significantly streamlined.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for 5-Amino-2-(methoxymethyl)benzonitrile?

- Methodology : A common approach involves multi-step condensation reactions. For example, introducing the methoxymethyl group via alkylation of a precursor nitrile compound under basic conditions (e.g., NaH in DMF) . Purification typically employs column chromatography, followed by recrystallization. Characterization is performed using H/C NMR and IR spectroscopy to confirm functional groups (e.g., nitrile stretch at ~2200 cm) .

Q. What analytical techniques are essential for verifying the purity and structure of this compound?

- Methodology :

- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS (expected [M+H] ~177.2 g/mol) .

- NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm) and methoxymethyl protons (δ 3.3–3.5 ppm for OCH, δ 4.5–4.7 ppm for CH) .

Q. How should this compound be stored to ensure stability?

- Methodology : Store in airtight containers under inert gas (N or Ar) at 2–8°C. Avoid exposure to moisture and light, as the nitrile group may hydrolyze under acidic/humid conditions . Regularly monitor stability via HPLC to detect degradation products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodology : Use Design of Experiments (DoE) to evaluate variables:

- Catalyst : Raney Nickel or Pd/C for hydrogenation steps (see 51% yield in similar oxazole syntheses) .

- Temperature : Elevated temperatures (80–100°C) for alkylation steps but avoid exceeding 120°C to prevent decomposition .

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require rigorous drying .

- Data Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NaH | DMF | 80 | 62 |

| KCO | DMSO | 100 | 48 |

Q. How to resolve contradictions in reported synthetic routes (e.g., conflicting yields or by-products)?

- Methodology :

- Mechanistic Analysis : Use LC-MS to identify intermediates and by-products (e.g., hydrolysis of nitrile to amide under acidic conditions) .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to optimize time-dependent parameters .

- Side-Reaction Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb water or acidic by-products .

Q. What are the applications of this compound in drug discovery?

- Methodology :

- Metabolite Synthesis : Used in constructing bioactive heterocycles (e.g., triazolo-naphthyridines) via click chemistry .

Data Contradictions and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.